4-Pyridin-3-ylaniline
Overview
Description
4-Pyridin-3-ylaniline is an organic compound with the molecular formula C11H10N2. It consists of a pyridine ring attached to an aniline group at the 3-position. This compound is of interest due to its unique structure, which combines the properties of both pyridine and aniline, making it useful in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridin-3-ylaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with aniline in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate to facilitate the coupling reaction .
Another method involves the reduction of 4-nitro-3-pyridinylamine using hydrogen gas in the presence of a palladium on carbon catalyst. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group in 4-nitro-3-pyridinylamine to form this compound using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: this compound from 4-nitro-3-pyridinylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Pyridin-3-ylaniline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological and inflammatory diseases.
Industry: Utilized in the production of dyes, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of 4-Pyridin-3-ylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Pyridin-2-ylaniline: Similar structure but with the aniline group attached at the 2-position of the pyridine ring.
4-Pyridin-4-ylaniline: Aniline group attached at the 4-position of the pyridine ring.
3-Pyridin-4-ylaniline: Aniline group attached at the 4-position of the pyridine ring.
Uniqueness
4-Pyridin-3-ylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications where precise molecular interactions are required .
Biological Activity
Introduction
4-Pyridin-3-ylaniline, a compound characterized by its pyridine and aniline functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, demonstrating a moderate-to-good affinity for the target protein GlcN-6-P synthase. In vitro tests confirmed its antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer potential . It has shown promising results in inhibiting cancer cell proliferation in various models. For instance, a structure-activity relationship (SAR) study suggested that modifications to the aniline moiety could enhance its anticancer efficacy. Compounds structurally similar to this compound have demonstrated significant inhibitory effects on cancer cell lines, indicating that this compound may share similar mechanisms .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and infection.
- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : There is evidence that this compound can trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a recent investigation, this compound was tested against several pathogenic bacteria. The study utilized both qualitative and quantitative methods to assess its efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The results indicated that the compound exhibited the strongest activity against Staphylococcus aureus, suggesting a potential therapeutic application in treating infections caused by this bacterium .
Case Study 2: Anticancer Activity
A separate study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The findings were as follows:
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 (Control) | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
100 | 20 |
At a concentration of 100 µM, the compound reduced cell viability by approximately 80%, indicating significant anticancer activity .
Properties
IUPAC Name |
4-pyridin-3-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDPLVNPGJNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332669 | |
Record name | 4-pyridin-3-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82261-42-5 | |
Record name | 4-pyridin-3-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(pyridin-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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